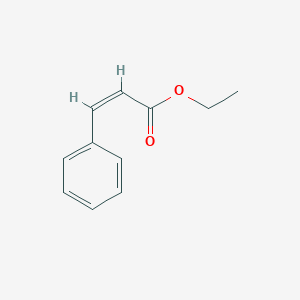

(Z)-Ethyl cinnamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4192-77-2 | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Reactions of Z Ethyl Cinnamate

Stereoselective Synthesis Approaches for (Z)-Ethyl Cinnamate (B1238496)

The stereoselective synthesis of (Z)-ethyl cinnamate and related derivatives is an active area of research, with various catalytic strategies being explored to control the configuration of the double bond and introduce chirality.

Palladium-Catalyzed α-Arylation Strategies.

Palladium catalysis plays a significant role in the arylation of enoates, including approaches that can lead to the formation of substituted cinnamate esters. While some palladium-catalyzed Heck reactions of disubstituted alkenes like ethyl cinnamate with aryl halides tend to favor the formation of E-isomers, the stereoselectivity can be highly dependent on the alkene's substituents and reaction conditions. researchgate.net For instance, under Jeffery-Larock conditions (Pd(OAc)₂, NaHCO₃, n-Bu₄NBr, DMF, Δ), ethyl cinnamate reacts with para-substituted aryl iodides primarily yielding ethyl (E)-3-aryl-3-phenylpropenoates. researchgate.net Conversely, reacting para-substituted ethyl cinnamates with iodobenzene (B50100) under similar conditions can afford the corresponding Z isomers. researchgate.net The stereochemistry of the resulting adducts in Heck reactions between E- and Z-enoates and iodobenzene has been shown to be dependent on the enoate geometry, indicating a stereospecific reaction. researchgate.net

Palladium-catalyzed Heck-Matsuda reactions involving ethyl cinnamate and arene diazonium tetrafluoroborates have also been reported, yielding β,β-diaryl acrylate (B77674) products. mdpi.com Additionally, palladium catalysis has been explored in the context of arylboration of electron-deficient alkenes, which can provide a stereoselective route to α-arylated carbonyl compounds, including those related to cinnamates. nih.govresearchgate.net

Enantioselective Variants and Diastereoselectivity Control in this compound Synthesis.

Achieving high enantioselectivity and diastereoselectivity in the synthesis of this compound derivatives is a key challenge. Asymmetric catalytic methods are crucial for this purpose. While direct enantioselective synthesis of this compound itself is less commonly reported compared to its E-isomer or related structures, research on asymmetric conjugate additions to α,β-unsaturated esters provides relevant insights into diastereoselectivity control. For example, highly diastereoselective and enantioselective conjugate additions to β-aryl α,β-unsaturated esters have been achieved using lithiation-conjugate addition sequences mediated by chiral ligands like (−)-sparteine. nih.gov These reactions can lead to highly diastereo- and enantioenriched products, demonstrating the potential for controlling stereochemistry in the formation of substituted phenylpropanoates. nih.gov

In the context of arylboration of electron-deficient alkenes, enantioselective variants have been developed, allowing for control of stereochemistry for both the C-B and C-Ar bonds. nih.govresearchgate.net While testing this compound under optimal conditions for a Cu/Pd-catalyzed arylboration showed lower levels of enantioselectivity compared to the E-isomer, the same major enantiomer and diastereomer were obtained, suggesting the potential for stereoconvergence in this type of reaction. nih.gov

Mechanistic Studies of Chiral Catalysis in this compound Formation.

Mechanistic investigations are vital for understanding how chiral catalysts influence the stereochemical outcome in the synthesis of this compound derivatives. Studies on palladium-catalyzed reactions, such as the Heck reaction, have contributed to rationalizing the observed stereoselectivity through analysis of the classic Heck mechanism and characterization of intermediates. researchgate.net

In asymmetric catalysis involving chiral Lewis acids and α,β-unsaturated carbonyl compounds, the conformation of the substrate can play a significant role. scielo.br Coordination of a Lewis acid to the carbonyl oxygen can influence the LUMO energy and affect interactions that stabilize different conformations, potentially impacting the stereochemical pathway. scielo.br

Mechanistic studies in other related reactions, such as the reductive functionalization of nitro compounds catalyzed by iron complexes, have explored the factors influencing alkene reactivity, including the alkene's LUMO energy. acs.org While ethyl cinnamate in this specific system led to polymerization, this highlights the importance of understanding substrate-catalyst interactions and potential side reactions through mechanistic investigations. acs.org

Employing Osmium Tetroxide and Chiral Ligands in Asymmetric Dihydroxylation Precursors.

While this compound itself is an α,β-unsaturated ester, its precursors or related cinnamate derivatives can undergo asymmetric dihydroxylation using osmium tetroxide and chiral ligands. The Sharpless asymmetric dihydroxylation (AD) is a well-established reaction for converting alkenes into vicinal diols with high enantioselectivity. wikipedia.org

The AD reaction utilizes catalytic amounts of osmium tetroxide or its precursors along with stoichiometric amounts of a co-oxidant (such as NMO or K₃Fe(CN)₆) and chiral ligands, typically derived from cinchona alkaloids like dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). wikipedia.orgskku.edu These chiral ligands accelerate the osmylation and induce asymmetry. skku.edu The choice of ligand (e.g., DHQD- or DHQ-derived) controls the chiral outcome. wikipedia.org

Studies have investigated the asymmetric dihydroxylation of various olefinic compounds, including cinnamate esters, using osmium tetroxide coordinated with chiral Cinchona alkaloid derivatives. niscpr.res.in Bisesters of cinchonine, cinchonidine, dihydrocinchonine, and dihydrocinchonidine with terephthalic and isophthalic acids have been employed as chiral auxiliaries in the osmium tetroxide-catalyzed asymmetric dihydroxylation of substrates such as ethyl cinnamate, methyl cinnamate, and isopropyl cinnamate. niscpr.res.in The enantiomeric excess in these reactions has been determined, and research suggests that dihydroligands are often preferred over allylic ligands for better enantiomeric excess. niscpr.res.in The nature of the O-9 substituent on the cinchona alkaloid-derived ligands can significantly influence enantioselectivity. niscpr.res.in

Asymmetric dihydroxylation of methyl trans-cinnamate has also been studied in ionic liquids with supercritical CO₂ product recovery, demonstrating efforts to develop more efficient and environmentally friendly processes. researchgate.net

Novel Reaction Pathways and Mechanistic Elucidation Involving this compound.

Beyond traditional transformations, novel reaction pathways involving this compound are being explored, often accompanied by detailed mechanistic studies to understand the fundamental chemical processes.

Arylboration of Electron-Deficient Alkenes in this compound Derivatization.

Arylboration of electron-deficient alkenes, including α,β-unsaturated esters like cinnamates, represents a novel method for C-C and C-B bond formation. A Cu/Pd-catalyzed method for the arylboration of electron-deficient alkenes has been developed, providing a stereoselective approach to α-arylated carbonyl compounds. nih.govresearchgate.net This reaction involves the 1,2-arylboration of the alkene. nih.gov

Studies have shown that this methodology can be applied to this compound, yielding α-arylated products with high levels of diastereoselectivity. nih.govresearchgate.net Enantioselective variants of this arylboration have also been reported, allowing for control over the stereochemistry at the newly formed chiral centers. nih.gov The reaction proceeds with high levels of selectivity for a broad range of substitution patterns on the alkene and the aryl halide. nih.govresearchgate.net This arylboration strategy offers an alternative approach to α-arylation, addressing challenges in controlling stereochemistry typically encountered in traditional methods like palladium-catalyzed cross-coupling of enolates. researchgate.net

Mechanistic studies of related copper-catalyzed borylation and carboboration reactions of α,β-unsaturated carbonyl compounds provide insights into the plausible reaction pathways, often involving copper-boryl or copper-aryl intermediates and conjugate addition steps. osaka-u.ac.jp While specific mechanistic details for the Cu/Pd-catalyzed arylboration of this compound are subject to ongoing research, the general principles of transition metal catalysis and conjugate addition are likely involved.

Data Tables

While the search results provide detailed findings within the text, explicit, easily extractable data tables specifically formatted for this compound synthesis yields or selectivities across various methods were not consistently present in a standardized format. However, the text provides examples of yields and selectivities for specific reactions involving ethyl cinnamate or related derivatives.

| Reaction Type | Substrate | Catalyst System | Key Outcome (Example) | Source |

| Heck reaction (Jeffery-Larock conditions) | Ethyl cinnamate | Pd(OAc)₂, NaHCO₃, n-Bu₄NBr, DMF | Primarily (E)-3-aryl-3-phenylpropenoates with aryl iodides | researchgate.net |

| Heck reaction (Jeffery-Larock conditions) | para-substituted ethyl cinnamates | Pd(OAc)₂, NaHCO₃, n-Bu₄NBr, DMF | Corresponding Z isomers with iodobenzene | researchgate.net |

| Asymmetric Dihydroxylation | Ethyl cinnamate | OsO₄, Chiral Cinchona alkaloid bisesters, Co-oxidant | Formation of diol with determined enantiomeric excess | niscpr.res.in |

| Cu/Pd-Catalyzed Arylboration | This compound | Cu/Pd catalyst system, Arylboronate | α-arylated product with high diastereoselectivity | nih.govresearchgate.net |

Note: This table is a simplified representation based on the text and highlights examples of reactions involving ethyl cinnamate or its isomers. Specific yields and selectivities vary depending on the exact conditions and substrates.

Investigation of Chelate Formation in Reaction Mechanisms.

Chelate formation can play a significant role in controlling stereochemistry and reactivity in reactions involving this compound. One area where chelation has been investigated is in metal-catalyzed reactions, such as α-arylation. In palladium-catalyzed α-arylation of electron-deficient alkenes like ethyl cinnamate, the mechanism likely involves a catalytic cycle. researchgate.net Studies suggest that a chelate may form between a Lewis basic oxygen atom (presumably from the ester group of ethyl cinnamate or an intermediate enolate) and a Lewis acidic metal center (such as boron in a borylation step or palladium). researchgate.net This chelation can rigidify the intermediate enolate structure, influencing the approach of the catalyst complex and thereby controlling the diastereoselectivity of the reaction. researchgate.net For instance, in a Pd/Cu-catalyzed arylboration approach towards α-arylation of ethyl cinnamate, the proposed mechanism involves a chelate between the Lewis basic oxygen and Lewis acidic boron, which helps in rigidifying the enolate and directing the approach of the bulky APhos–Pd complex from the face opposite to the phenyl group. researchgate.net This rigidification is thought to be crucial for achieving high diastereoselectivity. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Z Ethyl Cinnamate

Hyphenated Techniques for Comprehensive Analysis.

Hyphenated techniques, which couple two or more analytical methods, are essential for the comprehensive analysis of complex samples containing (Z)-Ethyl cinnamate (B1238496). These techniques offer enhanced separation power and detailed structural information, allowing for the identification and quantification of the compound within various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation and identification of volatile and semi-volatile organic compounds, including (Z)-Ethyl cinnamate researchgate.net. In GC-MS, the sample is first separated into its individual components based on their boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which plots the relative abundance of ions against their mass-to-charge ratio (m/z), serves as a unique fingerprint for each compound.

GC-MS analysis can provide information on the presence and relative abundance of this compound in a sample researchgate.net. The technique is effective for both qualitative and quantitative analysis researchgate.net. Retention index data obtained from GC can also aid in identification. For this compound, reported Kovats Retention Index values on a standard non-polar column are around 1346, while on semi-standard non-polar columns they range from approximately 1360.6 to 1381.9 nih.gov.

Studies utilizing GC-MS have identified this compound as a component in various natural extracts, such as essential oils researchgate.net. For instance, it was found in Artemisia judaica and Artemisia salsoloides nih.gov and in davana (Artemisia pallens) oil researchgate.net. In davana oil, this compound was identified alongside other compounds like cis-davanone and davana ether 2°, constituting a notable percentage of the oil's fraction researchgate.net. GC-MS has also been employed to analyze compounds extracted from poplar buds, where (E)-ethyl cinnamate was detected researchgate.net.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns for Enantiomeric Analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating, identifying, and quantifying components in a mixture. While this compound itself does not possess a chiral center and therefore does not have enantiomers, HPLC, particularly with chiral stationary phases, is a crucial technique for the analysis of chiral compounds nih.gov. The inclusion of this technique in the outline suggests its relevance in analyzing samples where this compound might be present alongside chiral substances or in studies involving chiral derivatives or related compounds.

Chiral HPLC columns are specifically designed to separate stereoisomers (enantiomers and diastereomers) based on their differential interactions with a chiral stationary phase nih.govhplc.eu. This allows for the determination of enantiomeric purity, which is critical in fields like pharmaceuticals and agrochemicals nih.gov. Although direct enantiomeric analysis of this compound is not applicable due to its structure, chiral HPLC is a standard method for assessing the enantiomeric composition of chiral molecules, and its mention in the context of analyzing samples containing this compound would be relevant if chiral impurities or related chiral compounds were also being analyzed. Studies on cinnamic acid derivatives have utilized chiral HPLC for the separation and determination of enantiomers of related chiral compounds tandfonline.com.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods provide valuable information about the structural features and functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis.

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample. Specific functional groups within a molecule vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. Analyzing these bands allows for the identification of the functional groups present in the compound researchgate.net.

For ethyl cinnamate, key functional groups include the carbonyl group (C=O) from the ester, the carbon-carbon double bond (C=C) from the alkene, and the aromatic ring (C=C stretching vibrations). The FTIR spectrum of ethyl cinnamate typically shows characteristic absorption bands corresponding to these groups researchgate.net. For example, the carbonyl group is expected to absorb in the 1600-1700 cm⁻¹ range, potentially overlapping with the alkene C=C stretches from both the propenoate chain and the benzene (B151609) ring researchgate.net. The presence of the ester C-O stretch and C-H stretching vibrations (both aromatic and aliphatic) would also be observed. FTIR spectroscopy has been used to confirm the formation of ethyl cinnamate during esterification reactions by observing the disappearance of the hydroxyl group band of cinnamic acid and the appearance of characteristic ester bands researchgate.net. FTIR spectroscopy has also been used in the characterization of compounds extracted from plant leaves, where ethyl cinnamate was identified embrapa.br.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern researchgate.net. In electron ionization (EI) MS, molecules are bombarded with electrons, causing them to ionize and often fragment into smaller ions. The pattern of these fragment ions is characteristic of the compound's structure.

For this compound (C₁₁H₁₂O₂), the molecular weight is approximately 176.21 g/mol nih.govnist.govscbt.com. The mass spectrum of ethyl cinnamate typically shows a molecular ion peak at m/z 176 restek.commassbank.eu. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for ethyl cinnamate involve the cleavage of bonds within the ester group and the propenoate chain. Significant fragment ions observed in the mass spectrum of ethyl cinnamate include peaks at m/z 131, which is often the base peak (most abundant ion), and m/z 103 researchgate.netnih.govrestek.commassbank.eu. The peak at m/z 131 corresponds to the loss of an ethoxy radical ([M - OC₂H₅]⁺) or ethanol (B145695) ([M - C₂H₅OH]⁺) from the molecular ion researchgate.net. The peak at m/z 103 is often attributed to the cinnamoyl cation ([C₉H₇O]⁺) or the loss of ethylene (B1197577) from the m/z 131 ion, followed by loss of CO researchgate.net. Other fragment ions, such as those at m/z 77 (phenyl group, [C₆H₅]⁺), may also be present researchgate.netrestek.com. MS analysis has been used in the elucidation of synthesized ethyl cinnamate derivatives jst.go.jp.

| Technique | Purpose | Key Information Provided |

| GC-MS | Compositional Analysis | Identification and quantification of this compound in mixtures, retention data, mass spectra. |

| HPLC with Chiral Columns | Enantiomeric Analysis (Contextual) | Separation and determination of chiral compounds in samples containing this compound; not applicable for direct enantiomeric analysis of this compound itself. |

| FTIR Spectroscopy | Functional Group Analysis | Identification of characteristic functional groups (C=O, C=C, aromatic ring) through vibrational spectroscopy. |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation Pattern Analysis | Determination of molecular weight and structural elucidation via fragmentation patterns (e.g., m/z 176, 131, 103, 77). |

Biological and Pharmacological Research of Z Ethyl Cinnamate

Antimicrobial and Antifungal Activities

Ethyl cinnamate (B1238496), including the (Z) isomer, has demonstrated antimicrobial and antifungal properties in several studies. It is found in essential oils that exhibit antibacterial activity. researchgate.netsciensage.infoserbiosoc.org.rsresearchgate.nettandfonline.com Studies evaluating synthetic cinnamates, including ethyl cinnamate, have reported activity against various fungal and bacterial strains. nih.govresearchgate.net Essential oil containing (E)-ethyl cinnamate has shown fungistatic activity against Fusarium species and Penicillium griseofulvum. researchgate.net

Mechanisms of Action Against Bacterial Cell Membranes

While specific detailed mechanisms of action for (Z)-ethyl cinnamate against bacterial cell membranes are still under investigation, research on essential oils containing ethyl cinnamate suggests potential membrane disruption. Essential oil from Kaempferia galanga, which contains ethyl cinnamate, has been shown to cause membrane damage in pathogens, leading to the leakage of intracellular macromolecules like nucleic acids and proteins. researchgate.net Studies on related cinnamic acid derivatives indicate possible interactions with components of fungal cell membranes, such as ergosterol, and the cell wall. nih.govresearchgate.net Generally, antimicrobial agents targeting bacterial membranes can cause disruption and permeabilization. semanticscholar.org

Efficacy Against Specific Pathogenic Microorganisms

Ethyl cinnamate (referred to as compound 3 in one study) has been evaluated for its efficacy against a panel of pathogenic microorganisms. It demonstrated activity against Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum with a Minimum Inhibitory Concentration (MIC) of 726.36 µM for all tested fungal strains. nih.govresearchgate.net Antibacterial activity was also observed against Streptococcus aureus, Streptococcus epidermidis, and Pseudomonas aeruginosa, with an MIC of 726.36 µM reported for ethyl cinnamate against these bacterial species in the same study. nih.govresearchgate.net Essential oil from Kaempferia galanga, containing ethyl cinnamate, showed MICs of 5 mg/mL against Escherichia coli, 1 mg/mL against Salmonella typhimurium, and 2 mg/mL against Staphylococcus aureus. researchgate.net Essential oil with (E)-ethyl cinnamate as a major compound exhibited fungistatic activity against Fusarium species and Penicillium griseofulvum with MICs ranging from 800 to 1000 mg/L. researchgate.net

| Microorganism | MIC (µM) for Ethyl Cinnamate nih.govresearchgate.net | MIC (mg/mL) for K. galanga Essential Oil researchgate.net | MIC (mg/L) for C. zeylanicum Essential Oil researchgate.net |

| Candida albicans | 726.36 | - | - |

| Candida tropicalis | 726.36 | - | - |

| Candida glabrata | 726.36 | - | - |

| Aspergillus flavus | 726.36 | - | - |

| Penicillium citrinum | 726.36 | - | - |

| Streptococcus aureus | 726.36 | 2 | - |

| Streptococcus epidermidis | 726.36 | - | - |

| Pseudomonas aeruginosa | 726.36 | - | - |

| Escherichia coli | - | 5 | - |

| Salmonella typhimurium | - | 1 | - |

| Fusarium species | - | - | 800-1000 |

| Penicillium griseofulvum | - | - | 800-1000 |

Note: MIC values from different studies and sources (isolated compound vs. essential oil) may not be directly comparable.

Biofilm Inhibition Studies

Research specifically detailing the biofilm inhibition capabilities of this compound was not identified in the provided search results.

Antioxidant and Radical Scavenging Properties

Ethyl cinnamate has been reported to possess antioxidant activity and radical scavenging properties. sciensage.infotjnpr.orgbiocrick.comresearchgate.netresearchgate.nettjnpr.orgbiomedres.usijbpas.comnih.govbiomedres.us It is considered a bioactive component with the potential to suppress reactive oxygen species (ROS). tjnpr.orgtjnpr.org In silico studies suggest that ethyl cinnamate may have the potential to neutralize free radicals through interactions with proteins such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), potentially leading to their upregulation. tjnpr.orgtjnpr.org

DPPH Assay for Radical Scavenging Activity

The antioxidant activity of ethyl cinnamate has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for assessing radical scavenging capacity. researchgate.netresearchgate.netbiomedres.usijbpas.comnih.govtbzmed.ac.ir Ethyl cinnamate has been found to exhibit antioxidant activity in the DPPH test. researchgate.netresearchgate.netbiomedres.us One study reported an IC50 value of 0.18 µg/mL for ethyl cinnamate in a DPPH assay, which compared favorably with the standard antioxidant Vitamin C (0.12 µg/mL). biomedres.us Essential oils containing both (E)- and this compound have also shown moderate to strong activity in the DPPH assay. ijbpas.comnih.govtbzmed.ac.ir For instance, Artemisia judaica essential oil containing this compound had an IC50 of 0.03016 ± 0.00127 g/ml in a DPPH assay. ijbpas.com

| Compound/Source | Assay | IC50 Value | Reference Standard (IC50) |

| Ethyl Cinnamate | DPPH | 0.18 µg/mL | Vitamin C (0.12 µg/mL) |

| Artemisia judaica essential oil (contains this compound) | DPPH | 0.03016 ± 0.00127 g/ml | α-Tocopherol, Ascorbic acid |

| Elaeagnus angustifolia flower oil (contains (E)-Ethyl cinnamate) | DPPH | 3.48 ± 0.70 mg/ml | Trolox (0.002 ± 0.20 mg/ml) |

| Elaeagnus angustifolia leaves oil (contains (E)-Ethyl cinnamate) | DPPH | 1.50 ± 0.50 mg/ml | Trolox (0.002 ± 0.20 mg/ml) |

Note: IC50 values represent the concentration required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity. Values from essential oils are for the mixture, not isolated this compound.

Cytotoxicity and Antitumor/Antiproliferative Research

Ethyl cinnamate has been investigated for its cytotoxic and antiproliferative effects, particularly in the context of cancer research. sciensage.infobiocrick.commedchemexpress.comnih.govijrr.comroyalsocietypublishing.orgscielo.br Studies have indicated that ethyl cinnamate can suppress tumor growth. medchemexpress.comnih.govresearchgate.net One proposed mechanism involves anti-angiogenesis, where ethyl cinnamate attenuates the VEGFR2 signal pathway. medchemexpress.comnih.govresearchgate.net In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that ethyl cinnamate can inhibit proliferation, migration, invasion, and tube formation induced by VEGF, and also induce apoptosis in these cells. nih.gov

Research on the cytotoxicity of ethyl cinnamate in Vero cells (a non-cancerous cell line) at concentrations up to 20 μg/mL did not show a cytotoxic effect; some concentrations even appeared to increase cell proliferation, which could be related to hormesis. rsc.org

Derivatives of cinnamic acid, such as ethyl trihydroxycinnamate, have also shown significant growth-inhibition and cytotoxic effects against human adenocarcinoma cell lines (e.g., HeLa), while exhibiting low toxicity towards non-neoplastic cells. core.ac.uk Furthermore, cinnamic ester derivatives have been explored for their antiproliferative activity on melanoma cells. scielo.br Ethyl cinnamate has also demonstrated larvicidal activity against Aedes aegypti larvae, with an LC50 of 48.59 μg/mL. researcher.life

In Vitro Cytotoxicity Assays

In vitro cytotoxicity studies have explored the potential toxic effects of essential oils containing ethyl cinnamate, which can include the (Z) isomer. For instance, the essential oil obtained from the flowers of Elaeagnus angustifolia was evaluated for general toxicity using the brine shrimp lethality test. This essential oil was found to be rich in ester compounds, with E-ethyl cinnamate identified as a major component, accounting for 60.00% of the oil's composition. The study noted "remarkable toxicity effects" of these oils, suggesting potential cytotoxic activity within the mixture. researchgate.net

Another investigation into the essential oil of Artemisia judaica from Saudi Arabia, which contained ethyl cinnamate at 12.9%, included cytotoxicity testing on RAW264.7 macrophage cells. The findings suggested that concentrations of the essential oil below 20 μg/mL were suitable for further pharmacological investigations, implying potential cytotoxic effects at higher concentrations. researchgate.net

While these studies indicate that essential oils containing ethyl cinnamate exhibit cytotoxic properties in in vitro models like the brine shrimp lethality test and on certain mammalian cell lines, specific data detailing the cytotoxicity of isolated this compound, such as LC50 or IC50 values, or studies specifically utilizing the P388 mammalian cell line for this isomer, were not prominently featured in the available literature.

Potential Mechanisms of Cytotoxicity

Research into the potential mechanisms by which this compound might exert cytotoxic effects, such as inducing apoptosis or oxidative stress, is not extensively detailed in the readily available scientific literature. While some studies explore the antioxidant properties or other biological activities of related compounds or essential oils containing ethyl cinnamate, specific findings elucidating the mechanisms of cytotoxicity for the (Z) isomer were not identified within the scope of this review.

Anti-inflammatory Effects and Related Biological Pathways

Ethyl cinnamate has been investigated for its potential anti-inflammatory properties. ontosight.ai Studies evaluating the anti-inflammatory effects of natural extracts containing ethyl cinnamate have been conducted. For example, extracts from Elaeagnus angustifolia were assessed for their anti-inflammatory potential through in vitro enzyme inhibition tests targeting cyclooxygenase (COX-1 and COX-2), protein denaturation, proteinase, and anti-lipoxygenase activities. researchgate.net E-ethyl cinnamate was identified as a major constituent in the essential oil of this plant. researchgate.net While these studies suggest that extracts containing ethyl cinnamate possess anti-inflammatory activities, the specific contribution and the biological pathways modulated solely by this compound require further dedicated investigation.

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that essential oils containing ethyl cinnamate can exhibit inhibitory effects on certain enzymes. The essential oil from Elaeagnus angustifolia, which contains E-ethyl cinnamate as a major component, demonstrated significant inhibition against cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). researchgate.net The oil also showed moderate inhibitory activity against tyrosinase and α-glycosidase enzymes. researchgate.net These findings suggest that compounds within the essential oil, potentially including ethyl cinnamate, may interfere with the activity of these enzymes. While these results are promising, further research is needed to isolate and confirm the specific enzyme inhibitory activities of this compound itself and to determine its potency compared to the mixture.

Immunomodulatory Research

Specific research focusing on the direct immunomodulatory effects of this compound was not prominently found within the scope of the available literature. While some natural products containing various compounds are studied for their effects on the immune system, detailed studies specifically investigating how this compound modulates immune responses were not identified.

Natural Occurrence and Biosynthesis of Z Ethyl Cinnamate

Identification in Plant Essential Oils and Extracts. (Z)-Ethyl cinnamate (B1238496) has been identified as a component in the essential oils and extracts of various plant speciesnih.govnih.govcdutcm.edu.cnnih.govresearchgate.net. Its presence contributes to the characteristic aroma profiles of these plants.

Compositional Analysis in Cistus creticus and Averrhoa carambola. (Z)-Ethyl cinnamate has been identified in the leaves of Cistus creticusresearchgate.net. In the essential oil obtained from the leaves of C. creticus, this compound was found alongside (E)-ethyl cinnamate and manoyl oxide as major componentsresearchgate.net. In Averrhoa carambola (starfruit), this compound has also been detectedresearchgate.net. While (E)-ethyl cinnamate was reported as a dominant compound in the fruit essential oil (14.06%), this compound was also present in the leaf essential oil along with (E)-ethyl cinnamate and manoyl oxideresearchgate.netresearchgate.net.

Here is a table summarizing the occurrence of this compound in the mentioned plants:

| Plant Species | Part of Plant | This compound Concentration (if reported) | Notes | Source(s) |

| Elaeagnus angustifolia | Flowers | 1.09% (in one study) | (E)-isomer often dominant | nih.govresearchgate.netskums.ac.irtandfonline.com |

| Elaeagnus angustifolia | Leaves | Not specified as (Z), but (E)-isomer is major | (E)-ethyl cinnamate at 37.27% | nih.govresearchgate.net |

| Artemisia judaica | Aerial parts | 6.31% (Jordan), 4.78% (Algeria) | (E)-isomer also present in higher amounts | ijbpas.comresearchgate.netnih.gov |

| Murraya koenigii | Leaves | Detected | Present in extracts | nih.govsci-hub.seresearchgate.net |

| Kaempferia galanga | Rhizomes | Identified as a major compound | Concentration varies by origin/type | nih.govwikipedia.orgmedchemexpress.comresearchgate.netsciensage.infosmujo.id |

| Cistus creticus | Leaves | 11.3% (in one study) | Found with (E)-isomer and manoyl oxide | researchgate.net |

| Averrhoa carambola | Leaves | Present | Found with (E)-isomer and manoyl oxide | researchgate.netresearchgate.net |

| Averrhoa carambola | Fruit | Not specified as (Z), but (E)-isomer is dominant | (E)-ethyl cinnamate at 14.06% | researchgate.net |

Biosynthetic Pathways and Metabolic Engineering. The biosynthesis of ethyl cinnamate in plants is linked to the phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites, including cinnamic acid and its derivativeswikipedia.orgpatsnap.commdpi.com. The central intermediate in this pathway is cinnamic acid, which is synthesized from the amino acid phenylalanine through the action of the enzyme phenylalanine ammonia-lyase (PAL)wikipedia.orgpatsnap.comnih.gov. Cinnamic acid can then undergo various modifications, including hydroxylation and esterificationpatsnap.comresearchgate.net.

The formation of ethyl cinnamate from cinnamic acid involves an esterification reaction with ethanol (B145695) capes.gov.brresearchgate.netguidechem.com. This reaction is typically catalyzed by enzymes, likely esterases or lipases, within the plant cell. While the general phenylpropanoid pathway leading to cinnamic acid is well-established, the specific enzymatic steps and regulatory mechanisms leading to the formation of the ethyl ester, particularly the preference for or formation of the (Z)-isomer, are areas of ongoing research.

Metabolic engineering approaches have been explored to enhance the production of various phenylpropanoids and their derivatives in microorganisms and plants mdpi.comresearchgate.net. These efforts often focus on manipulating the enzymes involved in the phenylpropanoid pathway, such as PAL and downstream modifying enzymes researchgate.netmdpi.com. While direct metabolic engineering specifically for increasing this compound production is not extensively documented in the provided search results, research on the enzymatic synthesis of ethyl cinnamate from cinnamic acid and ethanol using lipases demonstrates the potential for biotechnological production capes.gov.brresearchgate.netresearchgate.net. Studies have investigated optimizing conditions for lipase-catalyzed esterification to achieve high yields of ethyl cinnamate capes.gov.brresearchgate.netresearchgate.net. These enzymatic approaches highlight the type of reactions involved in the formation of ethyl cinnamate and provide insights into potential targets for metabolic engineering to influence its biosynthesis in biological systems.

Influence of Endophytes on this compound Content in Plants.

Endophytes, microorganisms that live within plant tissues, can significantly influence the production of secondary metabolites in their host plants. journalgrid.comjapsonline.com Research suggests that treatments with native endophytes can affect the fitness and secondary metabolite production of medicinal and aromatic plants. biocrick.com While a study on Coleus forskohlii endophytes did not show an improvement in ethyl cinnamate content in treated plants, it did enhance the content of other compounds like davanone. biocrick.com Another study investigating endophytic fungi from red ginger (Zingiber officinale var. rubrum), a plant known to contain ethyl cinnamate, highlights the potential for endophytes to influence the presence of such compounds. japsonline.com Secondary metabolites produced by medicinal plants might be influenced by the interaction between the host plant and their associated fungal endophytes. japsonline.com

Effects of Fermentation on this compound Content.

Fermentation processes can impact the volatile compound profile of various substances, including those containing ethyl cinnamate. In the context of fermented beverages like Tibetan kefir, the high concentration of ethanol produced during fermentation can lead to the formation of ethyl esters, including ethyl cinnamate. agriculturejournals.cz These esters contribute to the flavor profile of the beverage. agriculturejournals.cz However, studies on specific fermentation processes, such as exclusive fermentation and solid-state fermentation (SSF) in certain plant materials, have shown no effect on the content of ethyl cinnamate, while significantly altering the levels of other terpenoids. biocrick.com This suggests that the effect of fermentation on this compound content can be dependent on the specific matrix and microbial activity involved.

Influence of Environmental Factors and Geographical Location on this compound Composition.

Environmental factors and geographical location can play a significant role in the phytochemical composition of plants, including the levels of compounds like this compound. pjps.pkresearchgate.netncsu.edu Studies on Kaempferia galanga, a plant containing ethyl cinnamate, collected from different locations in Eastern India (Odisha, West-Bengal, and Assam) showed variations in the essential oil yield and constituent percentages. researchgate.net While the study primarily focused on the major constituents, it underscores the variability influenced by origin. Environmental factors such as temperature, humidity, and altitude have been identified as important factors influencing the quality and yield of essential oil in plants. researchgate.net The phytochemical composition of a plant is under complex control, affected by both external environmental factors and endogenous circadian rhythms, which vary across time of day and time of year. ncsu.edu These cyclic environmental factors can entrain the plant's circadian clock, further regulating the production of many phytochemicals. ncsu.edu

Computational Chemistry and Molecular Modeling of Z Ethyl Cinnamate

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand (such as (Z)-ethyl cinnamate) to a protein target and estimate its binding affinity. This provides insights into the potential biological targets of a compound and the nature of the interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies involving cinnamate (B1238496) derivatives, including ethyl cinnamate, have utilized molecular docking to explore interactions with various biological targets. For instance, molecular docking simulations have been employed to suggest potential targets of cinnamate derivatives in microorganisms, such as caHOS2 and caRPD3 in C. albicans and saFABH in S. aureus. sarchemlabs.comthegoodscentscompany.com These findings suggest that cinnamate derivatives could serve as lead compounds for the development of new antimicrobial agents, with the specific ester chain length influencing activity. sarchemlabs.comthegoodscentscompany.com Although these studies often discuss ethyl cinnamate generally or the (E)-isomer, the presence of both (E)- and this compound in natural sources like Galium verum and Elaeagnus angustifolia suggests the relevance of docking studies to understanding the interactions of both isomers. guidetopharmacology.orgwikidata.org

Molecular docking has also been applied in the study of interactions between ligands and insect olfactory proteins, where (E)-ethyl cinnamate has been shown to form hydrogen bonds with proteins like AcerOBP2. fishersci.se This highlights the utility of docking in understanding the molecular basis of olfactory responses to such compounds. Furthermore, molecular docking simulations have been used to evaluate the binding affinities of plant-derived compounds, including ethyl cinnamate, to targets like topoisomerase IIα, suggesting their potential as inhibitors. wikipedia.org These studies underscore the value of computational methods in identifying potential therapeutic candidates and understanding their interactions with key enzymes.

While specific detailed molecular docking studies focusing solely on this compound with a wide range of targets are not extensively reported, the studies on ethyl cinnamate and other cinnamate esters provide a strong indication of the types of interactions and targets that this compound is likely to engage with. The subtle structural differences between the (Z) and (E) isomers can lead to variations in binding modes and affinities, which can be further investigated through dedicated docking and molecular dynamics simulations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational approaches used to establish relationships between the chemical structure of a series of compounds and their biological activity. SAR involves correlating specific structural features with observed activity, while QSAR aims to develop mathematical models that can predict the activity of new compounds based on their molecular descriptors.

Research on cinnamic acid derivatives, including ethyl cinnamate, has provided valuable SAR insights. Studies on the antimicrobial activity of synthetic cinnamides and cinnamates have shown that the activity is intrinsically linked to the mode of interaction between the structure and its molecular target. sarchemlabs.com For ester derivatives, including methyl, ethyl, propyl, butyl, and decyl cinnamate, antibacterial activity against certain bacteria was observed to increase with the length of the carbonic radical chain. This suggests that increased liposolubility conferred by longer ester chains may enhance passage through bacterial membranes. thegoodscentscompany.com Furthermore, ester derivatives were generally found to be more bioactive against fungi compared to amide derivatives. thegoodscentscompany.com These findings provide a basis for understanding how modifications to the ester group in this compound could influence its antimicrobial properties.

Advanced Applications and Emerging Research Areas of Z Ethyl Cinnamate

Tissue Clearing Methodologies in Biological Imaging.

Tissue clearing is a critical technique in biological imaging that renders biological tissues transparent, enabling deep three-dimensional (3D) microscopy of intact samples. This overcomes the limitations imposed by light scattering in opaque tissues, allowing for the visualization of complex structures and cellular arrangements over macroscopic distances nih.govuconn.edu. The non-transparent nature of most tissues is primarily due to the refractive index mismatch between their main components: lipids, proteins, and water nih.gov. Optical clearing methods aim to homogenize the refractive index within the tissue and match it to the surrounding medium nih.gov.

(Z)-Ethyl cinnamate (B1238496) has emerged as a key component in novel tissue clearing protocols due to its favorable properties, including a high refractive index and relatively low toxicity compared to some other organic solvents used in clearing nih.govbiocrick.comfoliamedica.bgnih.gov.

Application of Ethyl Cinnamate-Based Clearing (2Eci) for Various Tissues and Species.

A significant development in ethyl cinnamate-based tissue clearing is the 2Eci method (2nd generation ethyl cinnamate-based clearing). This streamlined procedure involves sample dehydration, typically using an alcohol series (such as 1-propanol (B7761284) or 4-butanol), followed by refractive index matching with ethyl cinnamate nih.govadelaide.edu.aubiorxiv.org. The 2Eci method has demonstrated broad applicability across a diverse range of tissues and species.

Studies have successfully applied 2Eci clearing to:

Human organoids nih.govbiocrick.comnih.gov.

Drosophila melanogaster nih.govbiocrick.comnih.gov.

Zebrafish nih.govbiocrick.comnih.gov.

Axolotl nih.govbiocrick.comnih.gov.

Xenopus laevis nih.govbiocrick.comnih.gov.

Mouse tissues, including lungs (for visualizing immune cells in Mycobacterium tuberculosis-infected samples) and kidney slices biocrick.comfoliamedica.bg.

Colorectal cancer tissue sections foliamedica.bg.

Salamander tissues nih.gov.

The 2Eci method can achieve tissue transparency in a relatively short timeframe, often within 1-5 days nih.govbiocrick.comnih.gov. For histological sections on slides, clearing with ethyl cinnamate can even render samples macroscopically transparent within minutes of incubation foliamedica.bg. This method's ease of use and broad applicability make tissue clearing accessible to a wider research community nih.govbiocrick.comnih.gov.

Preservation of Fluorescent Proteins in Tissue Clearing.

A crucial aspect of tissue clearing for biological imaging is the preservation of fluorescent signals from proteins and dyes used for labeling specific structures or cell populations. The 2Eci method has been shown to preserve a wide range of fluorescent proteins and conjugated fluorophores nih.govbiocrick.comnih.gov.

Research indicates that 2Eci clearing effectively preserves fluorescent proteins such as GFP, mCherry, and Brainbow nih.govbiocrick.comnih.gov. Additionally, it is compatible with Alexa-conjugated fluorophores and immunofluorescent labeling biocrick.comfoliamedica.bgnih.gov. While some tissue preparation steps can lead to a decrease in fluorescence intensity compared to unfixed samples, the 2Eci method, particularly when using dehydration agents like 1-propanol, allows for sufficient preservation of GFP signal for detection and imaging through significant tissue depths nih.govbiorxiv.org. The compatibility with antibody labeling further enhances the utility of ethyl cinnamate-based clearing for detailed 3D analysis of tissue architecture and cellular components nih.govfoliamedica.bg.

Sustainable Production and Green Chemistry Approaches.

The growing emphasis on sustainable practices in chemistry has led to the exploration of greener methods for producing chemicals. (Z)-Ethyl cinnamate, as a compound of interest in various applications, is also being considered within the framework of green chemistry.

Ethyl cinnamate can be potentially derived from bio-based raw materials, such as lignin (B12514952) mdpi.com. This aligns with the principles of utilizing renewable feedstocks in chemical synthesis. Furthermore, research into the synthesis of (Z)-cinnamate derivatives is exploring more environmentally friendly approaches. Electrochemical methods and visible-light-driven isomerization have been reported as greener and more efficient strategies for synthesizing (Z)-cinnamate derivatives researchgate.net. These methods aim to reduce or eliminate the use or generation of hazardous substances, a core principle of green chemistry mdpi.comacs.org. Such advancements in synthetic methodologies contribute to the sustainable production of this compound and related compounds.

Delivery Systems for Enhanced Biological Activity and Stability.

The potential biological activities of ethyl cinnamate, such as its reported presence in plants with traditional medicinal uses, suggest its relevance for applications requiring targeted delivery and enhanced stability ijpsjournal.com. While research specifically on delivery systems for isolated this compound is an emerging area, studies on plant extracts containing ethyl cinnamate provide insights into potential delivery strategies.

Extracts from plants like Alpinia galanga and Kaempferia galanga, which contain ethyl cinnamate, have been incorporated into various topical formulations to improve their delivery and efficacy ijpsjournal.com. These formulations include nanoemulsions, hydrogels, and liposomes ijpsjournal.com. The use of such delivery systems can enhance the skin permeation, stability, and bioavailability of the active compounds within the extracts ijpsjournal.com. Although these studies focus on complex plant extracts, the principles of using nanoemulsions, hydrogels, and liposomes for improved delivery, stability, and bioavailability are transferable to the context of delivering isolated this compound for specific applications.

The development of targeted delivery systems can help overcome potential limitations of ethyl cinnamate, such as volatility or stability issues, and facilitate its application in areas like cosmeceuticals and dermatological therapies where the compounds found in these plant extracts show promise ijpsjournal.com.

Future Research Directions for Z Ethyl Cinnamate

Elucidating Underexplored Biological Mechanisms of Action.

While some biological activities of ethyl cinnamate (B1238496) and its derivatives have been noted, a comprehensive understanding of the underlying mechanisms remains underexplored. Research indicates potential in areas such as anticancer, antimicrobial, anti-oxidative, mosquito repellent, vasorelaxant, and larvicidal activities. sciensage.info Studies have also explored its effects on cellular processes, including potential radioprotective effects and influence on signaling pathways like PI3-AKT and p-Bcl-2 in normal liver cells. ijrr.com Further research is needed to precisely map the molecular targets and pathways through which (Z)-ethyl cinnamate exerts these effects. For instance, investigations into its interaction with specific enzymes, receptors, or cellular components could reveal novel therapeutic targets. The potential for this compound to act as a radioprotector or radiosensitizer, influencing DNA damage indicators and proteins like NFκB, p53, p21, and Stat3, warrants further detailed mechanistic studies. ijrr.comijrr.com Additionally, understanding its influence on anti-angiogenesis by attenuating pathways like VEGFR2 signaling in conditions such as colorectal cancer presents a significant avenue for future research. researchgate.net Exploring its impact on microbial membranes and its potential as a chemosensitizer in combination with other antimicrobial substances are also crucial areas for mechanistic elucidation. researchgate.netresearchgate.net

Development of Novel Derivatizations with Enhanced Bioactivity.

The structural features of cinnamic acid derivatives, including the aromatic ring, the carboxylic acid function, and the conjugated olefin, offer multiple sites for modification to potentially enhance bioactivity. nih.gov Research into ethyl cinnamate derivatives has already shown promising results in developing compounds with improved efficacy, such as acaricidal agents. researchgate.netjst.go.jpnih.govresearchgate.netscribd.com Structure-activity relationship (SAR) studies are vital in this area, identifying how specific substituents and structural changes influence biological outcomes. For example, studies on acaricidal activity have shown that the presence of o-NO₂ or m-NO₂ on the benzene (B151609) ring can significantly improve activity, while other groups like hydroxyl or methoxy (B1213986) may reduce it. researchgate.netjst.go.jpnih.gov Furthermore, the configuration of the double bond (E vs. Z) and the nature of the ester group have been shown to impact activity, suggesting that targeted synthesis of this compound derivatives with specific modifications could lead to compounds with enhanced potency and selectivity for various applications. researchgate.netjst.go.jpnih.govresearchgate.netscribd.com Future research should focus on rational design and synthesis of novel this compound derivatives based on accumulating SAR data and the specific biological activity desired.

Integration with Advanced Biotechnological and Synthetic Biology Platforms.

The potential of this compound and its derivatives could be further realized through integration with advanced biotechnological and synthetic biology platforms. This could involve utilizing engineered microorganisms for the sustainable production of this compound or its precursors, potentially offering more environmentally friendly and cost-effective synthesis routes. beilstein-journals.org Furthermore, synthetic biology approaches could be employed to create biological systems that utilize or are modulated by this compound for specific applications, such as biosensors or biocatalysts. Research into the biodistribution and cellular interactions of ethyl cinnamate could also benefit from advanced imaging techniques and cellular therapy platforms, improving the understanding of its behavior in complex biological systems. sigmaaldrich.com Integrating this compound with novel drug delivery systems or biomaterials designed through biotechnology could enhance its targeted delivery and efficacy in therapeutic applications.

Comprehensive Clinical and Toxicological Evaluations.

Despite some indications of low toxicity for certain cinnamic acid derivatives, comprehensive clinical and toxicological evaluations specifically for this compound are essential for its potential application in pharmaceuticals, food, or other products. acs.orgmdpi.com While some studies have examined the effects of ethyl cinnamate on specific organisms or cell lines, a full toxicological profile, including acute and chronic toxicity, genotoxicity, reproductive toxicity, and ecotoxicity, is necessary. nih.gov Clinical evaluations would be required to assess its safety, efficacy, pharmacokinetics, and pharmacodynamics in humans for any therapeutic applications. The current lack of extensive research in higher biological systems highlights the critical need for these comprehensive evaluations to ensure the safe and effective use of this compound. ijrr.com

Q & A

Q. What are the optimal methods for synthesizing (Z)-ethyl cinnamate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of cinnamic acid with ethanol. Enzymatic catalysis using Lipozyme TLIM in solvent-free systems achieves higher yields (86%) compared to Novozym 435 (2%), highlighting the importance of enzyme selection and solvent systems . Alternative methods include the Wittig reaction, which forms the (Z)-isomer through stereoselective alkene synthesis, requiring precise control of reagents like (carbethoxymethylene)triphenylphosphorane and benzaldehyde . Yield discrepancies across studies (e.g., 2% vs. 86%) suggest further optimization of temperature (e.g., 40°C), agitation (170 rpm), and catalyst loading is critical .

Q. How can researchers verify the purity and stereochemical configuration of this compound?

Purity analysis involves:

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (C=C) confirm functional groups. Deviations from reference spectra indicate impurities .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention times and fragmentation patterns distinguish (Z)- and (E)-isomers. For example, this compound shows distinct molecular ion peaks at m/z 176 .

- Nuclear Magnetic Resonance (NMR) : Characteristic ¹H-NMR signals (e.g., δ 6.3–6.5 ppm for cis-alkene protons) resolve stereoisomers .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices like plant extracts?

Gas chromatography with ion-trap mass spectrometry (GC-ITMS) enables trace-level detection in plant oils, with detection limits <1 μg/mL. Hydrodistillation followed by GC-MS identifies this compound in Kaempferia galanga rhizomes, where it constitutes ~6.4% of the essential oil . Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity for volatile compounds in environmental samples .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as viral oncoproteins or ion channels?

Molecular docking studies reveal that this compound binds to the E6 protein of human papillomavirus (HPV), disrupting its interaction with host p53 and E6-AP. This inhibits p53 degradation, potentially restoring apoptosis in cervical cancer cells . In vascular studies, this compound inhibits high K⁺-induced contractions in smooth muscle (IC₅₀ = 0.30 mM) by blocking voltage-gated Ca²⁺ channels, suggesting vasorelaxant applications .

Q. What mechanisms underlie the phytotoxic and antifungal effects of this compound?

Exposure to 2–4 mg/L this compound reduces Chlorella vulgaris biomass by impairing photosynthesis: Fv/Fm (photosynthetic efficiency) drops to zero, and reactive oxygen species (ROS) overproduction induces lipid peroxidation, damaging chloroplast membranes . In nematodes, LC₅₀ values of 91.78 μg/mL correlate with disrupted mitochondrial function, making it a candidate natural nematicide .

Q. How do stereochemical differences between (Z)- and (E)-ethyl cinnamate influence their biological activity?

The (Z)-isomer exhibits stronger nematicidal activity against Heterodera avenae than the (E)-form, likely due to enhanced membrane permeability from its bent geometry . In Artemisia species, this compound constitutes 6.4% of leaf volatiles versus 0.5% in soil, suggesting isomer-specific roles in allelopathy and ecological interactions .

Q. What experimental strategies resolve contradictions in synthesis yields reported across studies?

Discrepancies in enzymatic esterification yields (e.g., 2% vs. 86%) arise from substrate ratios, solvent polarity, and enzyme stability. Systematic optimization via response surface methodology (RSM) can identify critical parameters (e.g., molar ratio of ethanol to cinnamic acid, water activity) to improve reproducibility .

Methodological Considerations

Q. How should researchers design experiments to isolate this compound from natural sources?

- Extraction : Use hydrodistillation or supercritical CO₂ extraction to obtain essential oils .

- Separation : Employ silica gel chromatography with hexane:ethyl acetate gradients to fractionate isomers.

- Validation : Cross-reference GC-MS retention times with NIST library data and synthesize authentic standards for confirmation .

Q. What are common pitfalls in purity assessment, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.